3-Chloro-4-(4-formylphenoxy)benzamide
Overview
Description
3-Chloro-4-(4-formylphenoxy)benzamide is an organic compound with the molecular formula C14H10ClNO3 It is a derivative of benzamide, featuring a chloro group at the 3-position and a formylphenoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-formylphenoxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoic acid and 4-hydroxybenzaldehyde.
Formation of 4-(4-formylphenoxy)-3-chlorobenzoic acid: This intermediate is prepared by reacting 3-chlorobenzoic acid with 4-hydroxybenzaldehyde in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions.
Conversion to Benzamide: The intermediate is then converted to this compound by reacting it with ammonia or an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-formylphenoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-Chloro-4-(4-carboxyphenoxy)benzamide.
Reduction: 3-Chloro-4-(4-hydroxyphenoxy)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(4-formylphenoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-formylphenoxy)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or proteins involved in disease pathways. For example, it could inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Cyanophenoxy)benzamide: Similar structure but with a cyanophenoxy group instead of a formylphenoxy group.
3-(4-Carbamoylphenoxy)benzamide: Similar structure but with a carbamoylphenoxy group instead of a formylphenoxy group.
Uniqueness
3-Chloro-4-(4-formylphenoxy)benzamide is unique due to the presence of both a chloro group and a formylphenoxy group, which confer specific chemical reactivity and potential biological activity. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-chloro-4-(4-formylphenoxy)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-12-7-10(14(16)18)3-6-13(12)19-11-4-1-9(8-17)2-5-11/h1-8H,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGOIKATLALCJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287433 | |
Record name | 3-Chloro-4-(4-formylphenoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676494-59-0 | |
Record name | 3-Chloro-4-(4-formylphenoxy)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676494-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(4-formylphenoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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